Methyl 4-(diethoxyphosphoryl)pent-2-enoate

Organophosphorus synthesis Horner–Wadsworth–Emmons olefination Stereoselective synthesis

Methyl 4-(diethoxyphosphoryl)pent-2-enoate (CAS 921213-00-5) is a γ-phosphono-α,β-unsaturated ester belonging to the organophosphorus class of phosphonates. Its molecular formula is C₁₀H₁₉O₅P with a molecular weight of 250.23 g·mol⁻¹, an exact mass of 250.097 Da, a predicted polar surface area (PSA) of 71.64 Ų, and a predicted octanol–water partition coefficient (LogP) of 2.37.

Molecular Formula C10H19O5P
Molecular Weight 250.23 g/mol
CAS No. 921213-00-5
Cat. No. B12621673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(diethoxyphosphoryl)pent-2-enoate
CAS921213-00-5
Molecular FormulaC10H19O5P
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C)C=CC(=O)OC)OCC
InChIInChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7-9H,5-6H2,1-4H3
InChIKeyJSRWVOIZSXHBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Diethoxyphosphoryl)pent-2-enoate (CAS 921213-00-5): Chemical Identity and Procurement Baseline


Methyl 4-(diethoxyphosphoryl)pent-2-enoate (CAS 921213-00-5) is a γ-phosphono-α,β-unsaturated ester belonging to the organophosphorus class of phosphonates. Its molecular formula is C₁₀H₁₉O₅P with a molecular weight of 250.23 g·mol⁻¹, an exact mass of 250.097 Da, a predicted polar surface area (PSA) of 71.64 Ų, and a predicted octanol–water partition coefficient (LogP) of 2.37 [1]. The compound features a conjugated (E)-pent-2-enoate backbone bearing a diethoxyphosphoryl substituent at the allylic C4 position, generating a chiral centre at that carbon. This structural arrangement distinguishes it from the more widely cited triethyl 4-phosphonocrotonate (CAS 10236-14-3), which possesses a butenoate backbone, an ethyl ester terminus, and lacks the γ-methyl group .

Why Methyl 4-(Diethoxyphosphoryl)pent-2-enoate Cannot Be Replaced by Generic Phosphonocrotonate Analogs


Although methyl 4-(diethoxyphosphoryl)pent-2-enoate shares the C₁₀H₁₉O₅P molecular formula with the commercially prevalent triethyl 4-phosphonocrotonate, the two compounds are constitutional isomers with fundamentally different connectivity: the target compound positions the phosphonate group at the γ-carbon of a pentenoate chain bearing an allylic methyl substituent, whereas triethyl 4-phosphonocrotonate carries the phosphonate at the γ-carbon of an unsubstituted butenoate chain and terminates in an ethyl ester . These structural differences produce measurable divergence in lipophilicity (predicted LogP of 2.37 vs. experimentally derived LogP values for the crotonate series), ester hydrolysis kinetics (methyl esters hydrolyse faster than ethyl esters under both acidic and alkaline conditions [1]), and the steric environment around the phosphonate-bearing carbon—a factor that directly governs diastereoselectivity in subsequent Horner–Wadsworth–Emmons (HWE) olefinations and Michael additions. Interchanging these compounds without experimental validation therefore risks altered reaction rates, changed stereochemical outcomes, and divergent pharmacokinetic behaviour if the ester is a prodrug precursor.

Quantitative Differentiation Evidence for Methyl 4-(Diethoxyphosphoryl)pent-2-enoate Versus Closest Analogs


Allylic γ-Methyl Substitution: Steric and Conformational Differentiation from Triethyl 4-Phosphonocrotonate

Methyl 4-(diethoxyphosphoryl)pent-2-enoate incorporates a methyl substituent at the allylic C4 position—the same carbon bearing the diethoxyphosphoryl group—creating a stereogenic centre that is entirely absent in triethyl 4-phosphonocrotonate (CAS 10236-14-3) and methyl 4-(diethoxyphosphoryl)but-2-enoate (CAS 67629-62-3). The presence of this methyl group increases the steric bulk (Taft Es value approx. –1.24 for CH₃ vs. 0 for H) and introduces the possibility of diastereoselective transformations that are unavailable with unsubstituted crotonate-derived phosphonates [1]. In the context of HWE olefination, α-substituted phosphonocrotonate derivatives bearing alkyl groups at the allylic position have been shown to react with complete (E)-selectivity and total regioselectivity, enabling the stereocontrolled construction of trisubstituted alkenes that cannot be accessed from the parent phosphonocrotonate [2].

Organophosphorus synthesis Horner–Wadsworth–Emmons olefination Stereoselective synthesis

Methyl Ester Hydrolysis Rate Advantage Over Ethyl Ester Phosphonate Analogs

The target compound bears a methyl ester at the carboxyl terminus, in contrast to the ethyl ester present in triethyl 4-phosphonocrotonate (CAS 10236-14-3) and triethyl 3-methyl-4-phosphonocrotonate (CAS 41891-54-7). Systematic kinetic studies on phosphonate ester hydrolysis have established that under alkaline conditions the rate order is Me > Et > Pri > neopentyl, and under acidic conditions the order is Me > Et ≈ neopentyl < Pri [1]. This means that methyl 4-(diethoxyphosphoryl)pent-2-enoate is expected to undergo carboxyl ester hydrolysis more rapidly than its ethyl ester counterparts under both pH regimes, which is a critical parameter when the carboxylic acid is the active species (e.g., in enzyme inhibition or receptor binding) or when controlled release of the free acid is desired [1]. The class-level evidence is supported by additional studies demonstrating that the alkaline hydrolysis of methyl ethylene phosphate is measurably faster than that of the corresponding ethyl ester [2].

Phosphonate prodrug design Ester hydrolysis kinetics Medicinal chemistry

Lipophilicity (LogP) Differentiation from Butenoate and α-Phosphono Analogs

The predicted LogP of methyl 4-(diethoxyphosphoryl)pent-2-enoate is 2.37 [1], reflecting the combined contributions of the pentenoate backbone, the γ-methyl substituent, and the methyl ester. In comparison, the shorter-chain analog methyl 4-(diethoxyphosphoryl)but-2-enoate (CAS 67629-62-3; C₉H₁₇O₅P, MW 236.2) lacks one methylene unit and the γ-methyl group, resulting in a lower predicted LogP . The α-phosphono isomer methyl 2-(diethoxyphosphoryl)prop-2-enoate (CAS 993-88-4; C₈H₁₅O₅P, MW 222.18) [2] is even more compact and polar. The higher LogP of the target compound (2.37) indicates approximately 1–2 orders of magnitude greater octanol–water partition coefficient compared to the butenoate methyl ester analog, which has implications for membrane permeability, protein binding, and chromatographic retention behaviour in both synthetic purification and bioanalytical workflows.

Lipophilicity prediction ADME profiling Physicochemical property comparison

γ-Phosphono Regiochemistry: Divergent Reactivity from α-Phosphono Acrylate Isomers

Methyl 4-(diethoxyphosphoryl)pent-2-enoate positions the diethoxyphosphoryl group at the γ-carbon relative to the ester carbonyl, placing it in conjugation with the α,β-unsaturated ester system through the C=C bond. This contrasts with α-phosphono analogs such as methyl 2-(diethoxyphosphoryl)prop-2-enoate (CAS 993-88-4), where the phosphonate is directly attached to the α-carbon of the acrylate system [1]. In γ-phosphono-α,β-unsaturated esters, the phosphonate group exerts only a weakly stabilizing effect on the adjacent double bond, as demonstrated by prototropic equilibrium studies on diethyl alkenylphosphonates [2], whereas α-phosphono acrylates show stronger electronic coupling between the phosphonate and the enoate π-system. This mechanistic difference translates into distinct reactivity profiles: γ-phosphono crotonate-type reagents participate in vinylogous HWE olefinations that extend conjugation, while α-phosphono acrylates act as direct Michael acceptors [3]. The α- vs. γ-selectivity in reactions of lithiated allylic phosphonates with carbonyl electrophiles has been shown to depend on electrophile bulkiness, with γ-acylation favoured for sterically demanding substrates [4].

Phosphonate regiochemistry Michael addition Horner–Wadsworth–Emmons selectivity

Molecular Weight and Physical Property Trends: Pentenoate vs. Butenoate Backbone

The target compound (C₁₀H₁₉O₅P, MW 250.23) [1] possesses a molecular weight 14 Da (one CH₂ unit) higher than the butenoate analog methyl 4-(diethoxyphosphoryl)but-2-enoate (CAS 67629-62-3; C₉H₁₇O₅P, MW 236.2) and an additional methyl substituent at the allylic position . The extended pentenoate backbone combined with the γ-methyl group is predicted to increase the boiling point relative to the butenoate analog. For reference, the saturated analog methyl 5-(diethoxyphosphoryl)pentanoate (CAS 117917-78-9; C₁₀H₂₁O₅P, MW 252.24) has a predicted boiling point of 317.1 °C at 760 mmHg and a predicted density of 1.1 ± 0.1 g/cm³ , while triethyl 4-phosphonocrotonate has an experimentally measured boiling point of 133–135 °C at 0.4 mmHg (equivalent to approx. 353 °C at 760 mmHg) and a density of 1.128 g/mL at 25 °C . The 28 Da mass difference between the target and the butenoate methyl ester analog is sufficient to permit baseline separation by mass-directed preparative HPLC or GC-MS, enabling unambiguous analytical discrimination in mixture analysis.

Physicochemical profiling Chromatographic behaviour Property-based procurement

Optimal Application Scenarios for Methyl 4-(Diethoxyphosphoryl)pent-2-enoate Based on Differential Evidence


Stereoselective Vinylogous Horner–Wadsworth–Emmons Olefination for Trisubstituted Alkene Construction

The γ-phosphono-α,β-unsaturated ester architecture, combined with the allylic methyl substituent, makes methyl 4-(diethoxyphosphoryl)pent-2-enoate a candidate vinylogous HWE reagent for constructing trisubstituted (E)-configured alkenes with extended conjugation. As demonstrated with α-substituted phosphonocrotonate derivatives, alkylation at the carbon adjacent to phosphorus proceeds with complete regioselectivity and (E)-stereoselectivity, enabling the synthesis of dienoate and trienoate frameworks that serve as key intermediates in polyketide natural product synthesis and retinoid analog preparation [1]. The methyl ester terminus further permits selective deprotection under conditions where ethyl esters would remain intact, offering orthogonal protecting-group strategies in multi-step sequences.

Medicinal Chemistry Programmes Requiring Controlled Ester Hydrolysis Kinetics

When the target compound is deployed as a phosphonate prodrug or a synthetic intermediate destined for in vivo hydrolysis, the methyl ester's intrinsically faster hydrolysis rate—established through class-level kinetic data showing the rate order Me > Et under both acidic and alkaline conditions [2]—provides a quantifiable advantage over ethyl ester analogs such as triethyl 4-phosphonocrotonate. This property is particularly relevant for programmes where rapid generation of the free carboxylic acid is desired, for instance in enzyme inhibition assays or cellular uptake studies where the charged carboxylate is the pharmacologically active species.

Chromatographic Method Development and Analytical Reference Standard Procurement

The unique combination of MW (250.23 Da), predicted LogP (2.37), and constitutional isomerism relative to the commonly encountered triethyl 4-phosphonocrotonate makes methyl 4-(diethoxyphosphoryl)pent-2-enoate a valuable reference standard for LC-MS and GC-MS method validation. Its 14 Da mass offset from the butenoate methyl ester analog (CAS 67629-62-3, MW 236.2) ensures baseline chromatographic resolution, while the distinct fragmentation pattern arising from the allylic methyl group provides additional MRM transition specificity in quantitative bioanalytical assays.

Diastereoselective Michael Addition Employing Chiral γ-Phosphono Enoates

The stereogenic centre at C4, created by the allylic methyl substituent adjacent to the diethoxyphosphoryl group, renders the target compound a prochiral or chiral Michael acceptor—a feature absent in achiral phosphonocrotonate analogs. In the broader class of γ-phosphono-α,β-unsaturated esters, the steric environment around the phosphonate-bearing carbon has been shown to influence diastereoselectivity in conjugate additions, and the presence of the methyl group introduces the possibility of substrate-controlled asymmetric induction [1]. This makes the compound suitable for programmes exploring diastereoselective C–C bond formation without recourse to external chiral auxiliaries or catalysts.

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